molecular formula C10H9ClO3 B13133619 (3-Acetyl-5-chlorophenyl)acetic acid

(3-Acetyl-5-chlorophenyl)acetic acid

Cat. No.: B13133619
M. Wt: 212.63 g/mol
InChI Key: BDMALLAZFVSKCI-UHFFFAOYSA-N
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Description

2-(3-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular structure that includes an acetyl group, a chlorophenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroacetophenone and bromoacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3-chloroacetophenone is reacted with bromoacetic acid under reflux conditions in a suitable solvent like ethanol or methanol. The reaction mixture is then acidified to precipitate the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Acetyl-5-chlorophenyl)acetic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-5-chlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 2-(3-carboxy-5-chlorophenyl)acetic acid.

    Reduction: Formation of 2-(3-hydroxy-5-chlorophenyl)acetic acid.

    Substitution: Formation of 2-(3-acetyl-5-aminophenyl)acetic acid or 2-(3-acetyl-5-thiophenyl)acetic acid.

Scientific Research Applications

2-(3-Acetyl-5-chlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Acetylphenyl)acetic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(3-Chlorophenyl)acetic acid: Lacks the acetyl group, which may influence its chemical properties and applications.

    3-Acetyl-5-chlorobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(3-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-(3-acetyl-5-chlorophenyl)acetic acid

InChI

InChI=1S/C10H9ClO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

BDMALLAZFVSKCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CC(=O)O)Cl

Origin of Product

United States

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